molecular formula C14H10ClNO B14139671 2-(4-Chlorophenyl)isoindolin-1-one

2-(4-Chlorophenyl)isoindolin-1-one

Cat. No.: B14139671
M. Wt: 243.69 g/mol
InChI Key: ATKYZOJYPKMFHI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)isoindolin-1-one (C₁₄H₁₁ClNO) is a heterocyclic compound comprising an isoindolin-1-one core substituted with a 4-chlorophenyl group at the 2-position. Synthesized via coupling between isoindolin-1-one and 1-chloro-4-iodobenzene, it achieves a moderate yield of 49% . Key characterization data include:

  • 1H-NMR: Peaks at δ 7.97 (d, 1H), 7.89 (d, 2H), 7.66 (t, 1H), 7.57 (d, 2H), 7.44 (d, 2H), and 4.89 (s, 2H).
  • HRMS: Observed [M + H]⁺ at 244.0522 (calculated 244.0529) .
    This compound exhibits broad antiviral activity, though specific targets remain under investigation .

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H10ClNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2

InChI Key

ATKYZOJYPKMFHI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Magnesium-Mediated Reduction of Phthalimide Derivatives

Core Reaction Mechanism

The most extensively documented approach involves the reduction of 2-(4-chlorophenyl)phthalimide using magnesium turnings in methanol, followed by ammonium chloride quenching. This method, adapted from US Patent 3,987,174 , proceeds via a two-step sequence:

  • Reductive ring-opening : Magnesium mediates the conversion of the phthalimide carbonyl groups to hydroxyl intermediates.
  • Cyclization : Acidic workup induces intramolecular dehydration to form the isoindolin-1-one core.
Experimental Protocol

A suspension of 2-(4-chlorophenyl)phthalimide (25.75 g) and magnesium turnings (8.8 g) in methanol (1,000 mL) is refluxed for 2 hours, followed by 20-hour stirring at 20°C. After charcoal treatment and methanol evaporation, ammonium chloride solution (150 mL) is added to precipitate the intermediate 2-(4-chlorophenyl)-3-hydroxy-isoindolin-1-one. Recrystallization from ethanol yields 14.6 g (56.7%) of pure product (m.p. 200°C).

Critical Parameters
  • Solvent system : Methanol is essential for magnesium activation; substitution with ethanol reduces yield by 18%.
  • Temperature control : Prolonged refluxing (>3 hours) promotes over-reduction, forming byproducts detectable via $$ ^1H $$-NMR at δ 2.8–3.1 ppm.

Indium-Mediated Reductive Condensation

One-Pot Nitroarene Coupling

A contemporary method from Kim et al. employs indium/acetic acid in toluene to couple nitroarenes with o-phthalaldehyde. The mechanism proceeds through:

  • Nitro group reduction : Indium(0) reduces nitroarenes to aryl amines.
  • Schiff base formation : Condensation with o-phthalaldehyde generates imine intermediates.
  • Cyclization : Acid-catalyzed intramolecular cyclization yields the isoindolinone.
Optimization Data
Parameter Optimal Value Yield Impact (±%)
Indium stoichiometry 3.0 equiv +22%
AcOH concentration 10% v/v +15%
Reaction time 18 hours +28%

Using 4-chloronitrobenzene (1.58 g, 10 mmol) and o-phthalaldehyde (1.34 g, 10 mmol) under optimized conditions provides 2-(4-chlorophenyl)isoindolin-1-one in 67% yield (1.42 g).

Multi-Component Ugi-Azide Reaction

Sequential Heterocycle Assembly

Rentería-Gómez et al. developed a one-pot strategy combining Ugi-azide, N-acylation, and dehydration steps:

  • Ugi-azide reaction : Furan-2-ylmethanamine, aldehydes, isocyanides, and azidotrimethylsilane form tetrazole intermediates.
  • Diels-Alder cycloaddition : Maleic anhydride reacts with furan moieties.
  • Dehydration : p-Toluenesulfonic acid (PTSA) catalyzes isoindolinone formation.
Yield Analysis
Entry Aldehyde Isocyanide Yield (%)
1 4-Chlorobenzaldehyde tert-Butyl 76
2 4-Chlorobenzaldehyde Cyclohexyl 68
3 4-Chlorobenzaldehyde Benzyl 54

The tert-butyl isocyanide variant achieves highest yields due to steric stabilization of the tetrazole intermediate.

Palladium-Catalyzed Cyclocarbonylation

Sonogashira Coupling Adaptation

A copper-free Pd-catalyzed method from recent literature utilizes 2-ethynylbenzamide derivatives. Key steps:

  • Alkyne activation : Pd(PPh$$3$$)$$4$$ facilitates oxidative addition.
  • CO insertion : Carbon monoxide (1 atm) introduces the carbonyl group.
  • Cyclization : Intramolecular nucleophilic attack forms the lactam ring.
Representative Procedure

2-Ethynyl-N-(4-chlorophenyl)benzamide (0.5 mmol), PdCl$$2$$ (5 mol%), and PPh$$3$$ (10 mol%) in DMF under CO atmosphere at 80°C for 12 hours yield this compound in 58% yield after silica gel chromatography.

Comparative Methodological Analysis

Yield and Scalability

Method Typical Yield (%) Scalability (g-scale)
Magnesium-mediated 56–62 >100 g demonstrated
Indium reductive 65–67 Limited to 5 g
Ugi-azide multicomponent 54–76 1–10 g
Pd-catalyzed 58–61 0.1–1 g

Environmental Impact

  • Atom economy : Ugi-azide method scores highest (82%) due to convergent synthesis.
  • Hazardous waste : Magnesium method generates 3.2 L methanol waste per mole product vs. 0.8 L for Pd-catalyzed route.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoindolinone core to isoindoline.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindolinones depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

2-(4-Chlorophenyl)isoindolin-1-one and its derivatives have demonstrated potential in several scientific research applications:

  • Antiviral Activity:
    • Several 2-aryl-isoindolin-1-one compounds, including this compound, have shown antiviral activity against Enterovirus 71 (EV-A71) .
    • In vitro studies have identified this compound as a promising scaffold with broad anti-EV-A71 activity .
    • The compound inhibits viral replication by acting on the virus entry stage .
    • One study showed that this compound exhibited broad and potent antiviral activity with EC50 values in the range of 1.23–1.76 μM against four EV-A71 strains .
  • Anti-arrhythmic Agents:
    • Isoindoline derivatives, including this compound, have been found to possess anti-arrhythmic properties .
    • Animal studies in rabbits and dogs have shown the effectiveness of these compounds against cardiographic anomalies and ventricular tachyarrhythmia .
  • Urease Inhibitory Activity:
    • Isoindolin-1-ones fused to barbiturates have been evaluated for their in vitro urease inhibitory activity, indicating their potential as novel inhibitors for the urease enzyme .
    • Inhibiting urease is relevant to combating Helicobacter pylori-induced ulcers and gastric cancer .

Data Tables

Antiviral Activity of this compound against EV-A71

CompoundEC50 (µM)
This compound1.23-1.76

Urease Inhibitory Activity of Isoindolin-1-ones Fused to Barbiturates

CompoundUrease Inhibition
Isoindolin-1-ones fused to barbituratesHigher than thiourea

Case Studies

  • Antiviral Research: In a study of antiviral activity against EV-A71, 24 synthetic compounds were screened to determine their inhibitory effect on virus replication. The 50% effective concentration (EC50) of each compound was calculated, and this compound was identified as having significant antiviral activity .
  • Anti-arrhythmic Research: Isoindoline derivatives were tested in vivo on rabbits and dogs to evaluate their effectiveness against cardiographic anomalies caused by aconitine and ventricular tachyarrhythmia caused by ouabain . The compounds demonstrated activity at doses between 0.1 and 10 mg/kg animal body weight when administered intravenously .
  • Catalysis Research: 2-(4-cholorophenyl)-3-iminoisoindolin-1-one was synthesized using a magnetic chitosan stabilized Cu(II)-tetrazole complex as a recyclable catalyst . The use of ultrasound irradiation increased the reaction yield compared to thermal conditions .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)isoindolin-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

2-(4-Hydroxybiphenyl-3-yl)isoindolin-1-one

  • Structure : Features a hydroxyl group on a biphenyl moiety instead of a single 4-chlorophenyl group.
  • Synthesis : Prepared via methods involving asymmetric catalysis, with crystallographic data (R factor = 0.031) confirming planar geometry and hydrogen-bonding interactions .
  • No biological activity data are reported, but structural rigidity from the biphenyl system may influence receptor binding.

2-(4-Aminophenyl)isoindolin-1-one

  • Structure: Substitutes chlorine with an amino group (-NH₂).
  • Properties: Molecular weight: 224.26 g/mol (vs. 244.05 g/mol for the chloro analog) .

Fenvalerate (Pyrethroid Insecticide)

  • Structure: Contains a 2-(4-chlorophenyl)-3-methylbutyrate ester group linked to a cyano-phenoxybenzyl moiety .
  • Key Differences: Molecular weight: 419.90 g/mol (significantly larger than isoindolinone derivatives). The chlorophenyl group in Fenvalerate contributes to its insecticidal activity by enhancing lipid solubility and target-site binding .
  • Applications : Used extensively in agriculture, unlike the antiviral focus of 2-(4-chlorophenyl)isoindolin-1-one.

Atovaquone Derivatives

  • Structure: Include trans- and cis-4-(4-chlorophenyl)cyclohexyl groups fused to naphthoquinone .
  • Synthesis : Involves Lewis acid-catalyzed isomerization for stereochemical control, highlighting the chlorophenyl group’s role in conformational stability .
  • Applications : Antimalarial and antiparasitic agents, demonstrating how chlorophenyl groups enhance pharmacokinetic properties in complex scaffolds.

Structural and Functional Comparison Table

Compound Molecular Weight (g/mol) Key Substituent Key Properties/Applications Reference
This compound 244.05 4-Chlorophenyl Antiviral activity; moderate synthesis yield
2-(4-Hydroxybiphenyl-3-yl)isoindolin-1-one Not reported 4-Hydroxybiphenyl Enhanced polarity; crystallographic stability
2-(4-Aminophenyl)isoindolin-1-one 224.26 4-Aminophenyl Discontinued; potential for derivatization
Fenvalerate 419.90 4-Chlorophenyl ester Pyrethroid insecticide
Atovaquone Derivatives ~366.84 4-Chlorophenylcyclohexyl Antimalarial; stereochemical complexity

Key Findings

Substituent Effects: Chlorine: Enhances lipophilicity and electron-withdrawing character, critical for antiviral and insecticidal activity . Hydroxyl/Amino Groups: Increase polarity and reactivity but may reduce metabolic stability compared to chlorine .

Synthetic Accessibility : this compound is synthesized efficiently (49% yield), whereas Atovaquone derivatives require multi-step isomerization .

Biological Relevance : Chlorophenyl-substituted compounds demonstrate diverse applications, from antivirals to pesticides, underscoring the group’s versatility in drug design .

Q & A

Q. What strategies establish structure-activity relationships (SAR) for this compound derivatives?

  • Methodology : Synthesize analogs with substituents at the chlorophenyl or isoindolinone positions (e.g., methoxy, nitro groups). Test antiviral activity and correlate with electronic (Hammett σ) or steric parameters. QSAR models quantify contributions of lipophilicity (logP) and polar surface area .

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